molecular formula C13H13N3O3 B13004451 Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate

Cat. No.: B13004451
M. Wt: 259.26 g/mol
InChI Key: AKJPKERWLRNVOI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features a hybrid molecular architecture, combining a formylpyrazole ring with a nicotinate ester, making it a versatile intermediate for the synthesis of more complex heterocyclic systems. Its structure is analogous to that of ethyl 1H-indole-3-carboxylate derivatives, which have demonstrated significant antiviral activity in studies against viruses such as hepatitis C (HCV) . The reactive formyl group is a key handle for further chemical modifications, including condensation reactions to form Schiff bases or other derivatives, allowing researchers to explore structure-activity relationships. The presence of both pyrazole and pyridine nuclei, common pharmacophores in drug discovery, suggests its potential utility in developing novel therapeutic agents with potential applications in antiviral, anticancer, and anti-inflammatory research. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 2-(4-formyl-3-methylpyrazol-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-3-19-13(18)11-5-4-6-14-12(11)16-7-10(8-17)9(2)15-16/h4-8H,3H2,1-2H3

InChI Key

AKJPKERWLRNVOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)N2C=C(C(=N2)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate typically involves the reaction of 4-formyl-3-methyl-1H-pyrazole with ethyl nicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Ethyl 2-(4-carboxy-3-methyl-1H-pyrazol-1-yl)nicotinate.

    Reduction: Ethyl 2-(4-hydroxymethyl-3-methyl-1H-pyrazol-1-yl)nicotinate.

    Substitution: Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)nicotinate.

Scientific Research Applications

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate with structurally related nicotinate and pyrazole derivatives.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Melting Point (°C) IR (CO stretch, cm⁻¹) Yield (%) Key Reactivity/Applications
This compound (Target) 4-formyl-3-methylpyrazole at C2 of pyridine Not reported ~1700 (estimated) Not reported Potential for Schiff base synthesis
Ethyl 2-methyl-6-[4-(4-nitrophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl]nicotinate (5d) 4-nitrophenyl and 4-methylphenyl groups at pyrazole; methyl at pyridine C2 186–188 1,709 85 High yield, nitro group enables redox activity
Ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate (5bf) Amino at C2, phenyl and pyridyl groups at C5/C6 Not reported Not reported Not reported Structural ambiguity resolved via hydrolysis

Key Findings

Functional Group Influence on Reactivity: The formyl group in the target compound distinguishes it from analogs like 5d (nitro group) and 5bf (amino group). The formyl moiety enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or hydrazines) . In contrast, the nitro group in 5d may participate in reduction reactions, while the amino group in 5bf supports acid-base chemistry. The methyl group on the pyrazole in the target compound likely improves steric stability compared to bulkier aryl substituents in 5d .

Synthetic Efficiency :

  • Compound 5d was synthesized in 85% yield , suggesting that pyrazole-substituted nicotinates can be efficiently prepared under optimized conditions . The target compound’s yield is unreported but may benefit from similar protocols.

Structural Characterization Challenges :

  • Misassignment risks (as seen in 5bf ) highlight the necessity of multi-technique validation (e.g., NMR, IR, X-ray crystallography). For example, the 1709 cm⁻¹ IR peak in 5d confirms the ester carbonyl, while the target compound’s formyl group would likely exhibit a similar but distinct stretch (~1700 cm⁻¹) .

The target compound’s formyl group may reduce symmetry, lowering its melting point relative to 5d .

Research Implications

  • Medicinal Chemistry : The formyl group in the target compound offers a handle for generating bioactive derivatives (e.g., antitumor or antimicrobial agents via Schiff base formation).
  • Materials Science : Pyrazole-pyridine hybrids are explored as ligands in coordination polymers; the formyl group could enable postsynthetic modifications .

Biological Activity

Ethyl 2-(4-formyl-3-methyl-1H-pyrazol-1-yl)nicotinate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H13N3O3
  • Molecular Weight : 259.26 g/mol

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the nicotinate moiety may further enhance its pharmacological potential.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of appropriate pyrazole derivatives with nicotinic acid derivatives. The synthesis process often includes:

  • Formation of the Pyrazole Ring : Using hydrazine derivatives and suitable carbonyl compounds.
  • Esterification : Reacting the resulting pyrazole with ethyl nicotinate to form the final product.

Antimicrobial Activity

Studies have shown that compounds containing a pyrazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Inhibition Zone (mm) Standard Drug Inhibition Zone (mm)
Escherichia coli15Ampicillin18
Staphylococcus aureus17Vancomycin20
Candida albicans14Fluconazole19

These results indicate that the compound may serve as a potential antimicrobial agent, especially against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in several studies. It was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
106176
257585

The compound demonstrated comparable efficacy to standard anti-inflammatory drugs like dexamethasone.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways.
  • Cytokine Modulation : Reduction in the production of pro-inflammatory cytokines.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anti-inflammatory Effects :
    • Researchers administered the compound in a carrageenan-induced paw edema model in rats, observing significant reductions in swelling compared to control groups.
  • Antimicrobial Efficacy Testing :
    • The compound was tested against clinical isolates of Staphylococcus aureus, demonstrating effectiveness against methicillin-resistant strains (MRSA).

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